![molecular formula C8H17NO3 B1297784 4-[2-(2-Hidroxietoxi)etil]morfolina CAS No. 3603-45-0](/img/structure/B1297784.png)
4-[2-(2-Hidroxietoxi)etil]morfolina
Descripción general
Descripción
The compound 4-[2-(2-Hydroxyethoxy)ethyl]morpholine is a derivative of morpholine, which is a heterocyclic amine with a ring structure composed of oxygen, nitrogen, and carbon atoms. Morpholine derivatives are known for their diverse biological activities and are often used in medicinal chemistry as building blocks for the synthesis of pharmacologically active molecules .
Synthesis Analysis
The synthesis of morpholine derivatives typically involves the reaction of 2-aminoethanol with various ketones or aldehydes to form an intermediate hydroxyaminoketone, which spontaneously cyclizes to form the tetrahydro-1,4-oxazine ring characteristic of morpholines . For example, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine involves the reaction of 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . Similarly, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride is synthesized from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine . These methods highlight the versatility of morpholine synthesis, allowing for the introduction of various functional groups to the morpholine core.
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be characterized using techniques such as NMR, IR, and Mass spectral studies, and in some cases, confirmed by single crystal X-ray diffraction studies . The morpholine ring typically adopts a chair conformation, which can influence the overall geometry and properties of the molecule . The inclusion of different substituents on the morpholine ring can lead to variations in the molecular structure, which can be crucial for the biological activity of these compounds.
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions, including cyclization, reduction, and acidification . They can also form inclusion complexes with cyclodextrins, which can be studied using NMR spectroscopy . The reactivity of the morpholine ring allows for further functionalization and the formation of complex structures, such as the oligomerization reaction between 4-(1-ethyl-1-propenyl)morpholine and benzylideneanilines to form hexahydro-4-aza-s-indacene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives, such as ionization constants and partition coefficients, can be determined and related to their structure and activity . These properties are important for understanding the pharmacokinetics and pharmacodynamics of the compounds. For instance, the ability of certain morpholine derivatives to act as squalene synthase inhibitors or to release nitric oxide can be linked to their chemical structure and properties .
Aplicaciones Científicas De Investigación
Síntesis Farmacéutica
“4-[2-(2-Hidroxietoxi)etil]morfolina” es un intermedio versátil con una variedad de aplicaciones . Su principal aplicación es en la síntesis de productos farmacéuticos . Este compuesto sirve como bloque de construcción para crear moléculas complejas utilizadas en el desarrollo de fármacos .
Clase de Aminoalcoholes
Este compuesto pertenece a la clase de aminoalcoholes . Los aminoalcoholes son compuestos orgánicos que contienen un grupo funcional amina y un grupo funcional alcohol. Se utilizan en una amplia gama de aplicaciones de investigación científica, incluida la síntesis de productos farmacéuticos, agroquímicos, surfactantes y polímeros .
Derivados de Triazolotriazina
“this compound” se utiliza en la preparación de derivados de triazolotriazina . Se sabe que estos derivados actúan como antagonistas del receptor A2A . Los antagonistas del receptor A2A tienen aplicaciones terapéuticas potenciales en varios trastornos neurológicos, incluida la enfermedad de Parkinson .
Intermediarios de Síntesis Química
Este compuesto se utiliza para la investigación científica y como intermedio de síntesis química . Como intermedio, se puede utilizar en la producción de una amplia gama de productos químicos en diversas industrias .
Safety and Hazards
“4-[2-(2-Hydroxyethoxy)ethyl]morpholine” is classified under the GHS07 hazard class . It may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, ensuring adequate ventilation, and obtaining special instructions before use .
Propiedades
IUPAC Name |
2-(2-morpholin-4-ylethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c10-4-8-12-7-3-9-1-5-11-6-2-9/h10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLIMWOGCOCPQEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332519 | |
| Record name | 2-(2-morpholinoethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3603-45-0 | |
| Record name | 2-(2-morpholinoethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


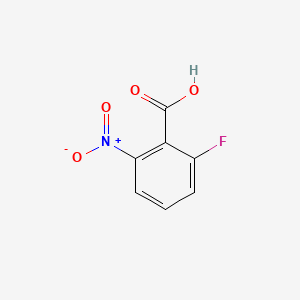

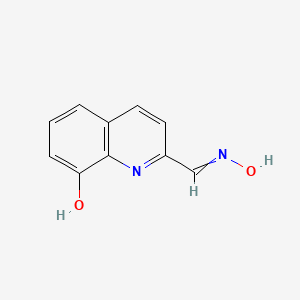




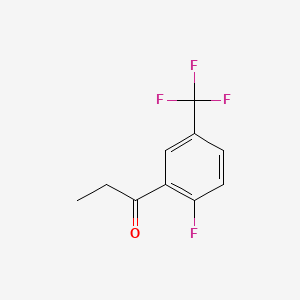
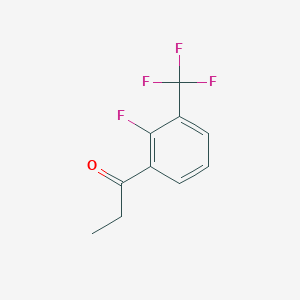
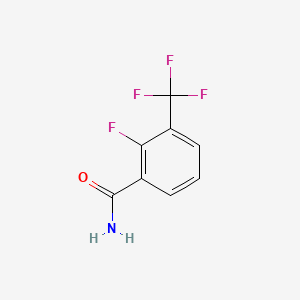

![[4-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1297727.png)
